molecular formula C14H21N3O B14615251 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide CAS No. 61015-48-3

3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide

Cat. No.: B14615251
CAS No.: 61015-48-3
M. Wt: 247.34 g/mol
InChI Key: QAJTWYJXQLKRKB-UHFFFAOYSA-N
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Description

3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide typically involves the reaction of 3-methylphenylpiperazine with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide
  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanamide

Uniqueness

3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific interactions with molecular targets, distinguishing it from other phenylpiperazine derivatives .

Properties

CAS No.

61015-48-3

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C14H21N3O/c1-12-3-2-4-13(11-12)17-9-7-16(8-10-17)6-5-14(15)18/h2-4,11H,5-10H2,1H3,(H2,15,18)

InChI Key

QAJTWYJXQLKRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)N

Origin of Product

United States

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